3-Fluoro-4-(trifluoromethyl)phenylacetylene
CAS No.: 1696971-45-5
Cat. No.: VC2959987
Molecular Formula: C9H4F4
Molecular Weight: 188.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1696971-45-5 |
|---|---|
| Molecular Formula | C9H4F4 |
| Molecular Weight | 188.12 g/mol |
| IUPAC Name | 4-ethynyl-2-fluoro-1-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H4F4/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H |
| Standard InChI Key | PHSHYFFZSFXKSA-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=C(C=C1)C(F)(F)F)F |
| Canonical SMILES | C#CC1=CC(=C(C=C1)C(F)(F)F)F |
Introduction
Physical and Chemical Properties
3-Fluoro-4-(trifluoromethyl)phenylacetylene possesses a unique set of physical and chemical properties that stem from its molecular structure. Table 1 summarizes the key properties of this compound based on available data:
Table 1: Physical and Chemical Properties of 3-Fluoro-4-(trifluoromethyl)phenylacetylene
| Property | Value |
|---|---|
| Chemical Name | 3-Fluoro-4-(trifluoromethyl)phenylacetylene |
| Synonyms | 4-Ethynyl-2-fluoro-1-(trifluoromethyl)benzene |
| CAS Number | 1696971-45-5 |
| Molecular Formula | C₉H₄F₄ |
| Molecular Weight | 188.12 g/mol |
The structural composition of this compound features a benzene ring with a terminal acetylene group (-C≡CH), a fluoro substituent at position 3, and a trifluoromethyl group at position 4 . The presence of four fluorine atoms (one as a direct substituent and three in the trifluoromethyl group) significantly influences the compound's electronic properties and reactivity profile.
Fluorine, being the most electronegative element, creates a polarized electronic environment within the molecule. This affects various molecular characteristics including:
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Enhanced metabolic stability compared to non-fluorinated analogs
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Increased lipophilicity, potentially facilitating membrane permeation
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Distinct electronic distribution affecting reactivity patterns
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Altered hydrogen bonding capabilities
The terminal acetylene group provides a reactive site for various coupling reactions, making this compound particularly valuable in synthetic organic chemistry for constructing more complex molecular architectures.
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of 3-Fluoro-4-(trifluoromethyl)phenylacetylene, it is instructive to compare it with structurally related compounds.
Comparison with 3-(Trifluoromethyl)phenylacetylene
3-(Trifluoromethyl)phenylacetylene represents a closely related structure that differs in the absence of the fluoro substituent:
Table 2: Comparison with 3-(Trifluoromethyl)phenylacetylene
| Property | 3-Fluoro-4-(trifluoromethyl)phenylacetylene | 3-(Trifluoromethyl)phenylacetylene |
|---|---|---|
| Molecular Formula | C₉H₄F₄ | C₉H₅F₃ |
| Molecular Weight | 188.12 g/mol | 170.13 g/mol |
| CAS Number | 1696971-45-5 | 705-28-2 |
| Boiling Point | Not specified in literature | 146 °C |
| Refractive Index | Not specified in literature | 1.46 |
| Density | Not specified in literature | 1.18 g/mL @ 25 °C |
The additional fluorine atom in 3-Fluoro-4-(trifluoromethyl)phenylacetylene likely enhances its metabolic stability and alters its electronic properties compared to 3-(Trifluoromethyl)phenylacetylene . These differences could be significant in applications where electronic distribution or reactivity patterns are critical factors.
Comparison with 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
Another closely related compound is 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, which features a trifluoromethoxy group instead of a trifluoromethyl group:
Table 3: Comparison with 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
| Property | 3-Fluoro-4-(trifluoromethyl)phenylacetylene | 3-Fluoro-4-(trifluoromethoxy)phenylacetylene |
|---|---|---|
| Molecular Formula | C₉H₄F₄ | C₉H₄F₄O |
| Molecular Weight | 188.12 g/mol | 204.12 g/mol |
| CAS Number | 1696971-45-5 | 912617-68-6 |
| Density | Not specified in literature | 1.279 g/cm³ (25 °C) |
| Flash Point | Not specified in literature | 40 °C |
| Storage Requirements | Not specified in literature | Refrigerator |
The replacement of the trifluoromethyl group with a trifluoromethoxy group introduces an oxygen atom and significantly alters the electronic and steric properties of the molecule . The trifluoromethoxy group is generally larger and has different electronic distribution compared to the trifluoromethyl group, which can impact the compound's behavior in various applications.
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